N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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Overview
Description
N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a chemical compound known for its significant pharmacological properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound has been studied for its potential analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide typically involves the reaction of a purine derivative with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in the sensation of pain and inflammation. By blocking this channel, the compound can reduce pain and inflammation. Additionally, it inhibits phosphodiesterases (PDEs) 4B/7A, which play a role in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(sec-butyl)acetamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Uniqueness
N-butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is unique due to its dual action as a TRPA1 antagonist and PDE4/7 inhibitor. This dual mechanism enhances its potential as a therapeutic agent for pain and inflammation, distinguishing it from other similar compounds that may only target one pathway .
Properties
Molecular Formula |
C13H19N5O3 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-butyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C13H19N5O3/c1-4-5-6-14-9(19)7-18-8-15-11-10(18)12(20)17(3)13(21)16(11)2/h8H,4-7H2,1-3H3,(H,14,19) |
InChI Key |
ACKQIGDAARYYKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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